
(R)-1-(6-Methoxy-3-(1H-pyrazol-1-yl)pyridin-2-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(6-Methoxy-3-(1H-pyrazol-1-yl)pyridin-2-yl)ethan-1-ol is a chiral compound that features a pyridine ring substituted with a methoxy group and a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(6-Methoxy-3-(1H-pyrazol-1-yl)pyridin-2-yl)ethan-1-ol typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Substitution with Methoxy Group: The methoxy group can be introduced via nucleophilic substitution reactions.
Attachment of the Pyrazole Ring: The pyrazole ring can be attached through cyclization reactions involving hydrazines and 1,3-diketones.
Chiral Center Introduction: The chiral center can be introduced using chiral catalysts or starting materials.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or aldehydes.
Reduction: Reduction reactions may convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.
Receptor Binding: It may bind to specific receptors, influencing biological pathways.
Medicine
Drug Development: The compound may be explored for its potential therapeutic effects.
Diagnostics: It could be used in diagnostic assays to detect specific biomolecules.
Industry
Material Science: The compound may be used in the development of new materials with unique properties.
Agriculture: It could be explored for its potential use as a pesticide or herbicide.
Mecanismo De Acción
The mechanism by which ®-1-(6-Methoxy-3-(1H-pyrazol-1-yl)pyridin-2-yl)ethan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(6-Methoxy-3-(1H-pyrazol-1-yl)pyridin-2-yl)ethan-1-ol: The enantiomer of the compound, which may have different biological activities.
1-(6-Methoxy-3-(1H-pyrazol-1-yl)pyridin-2-yl)ethan-1-one: A related compound with a ketone group instead of an alcohol.
Uniqueness
®-1-(6-Methoxy-3-(1H-pyrazol-1-yl)pyridin-2-yl)ethan-1-ol is unique due to its specific chiral center and the combination of functional groups, which may confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H13N3O2 |
|---|---|
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
(1R)-1-(6-methoxy-3-pyrazol-1-ylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C11H13N3O2/c1-8(15)11-9(14-7-3-6-12-14)4-5-10(13-11)16-2/h3-8,15H,1-2H3/t8-/m1/s1 |
Clave InChI |
PZHDCSZQDRDAMA-MRVPVSSYSA-N |
SMILES isomérico |
C[C@H](C1=C(C=CC(=N1)OC)N2C=CC=N2)O |
SMILES canónico |
CC(C1=C(C=CC(=N1)OC)N2C=CC=N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


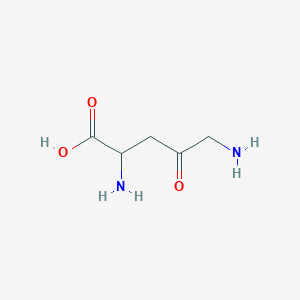
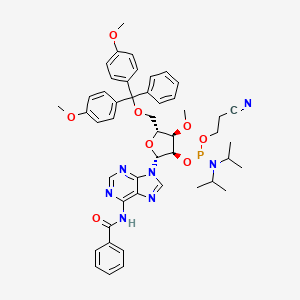
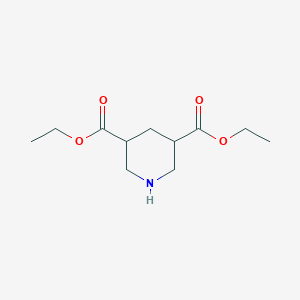
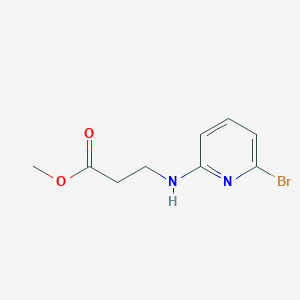
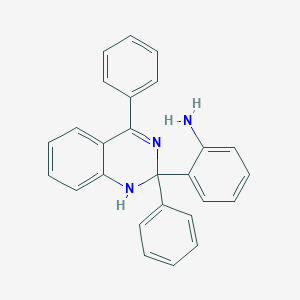



![Benzoic acid, 3-[3-(2,5-difluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12941340.png)



![7,8,10,11,13,14-Hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazolin-4(3H)-one](/img/structure/B12941364.png)
![[6-(Hexylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B12941368.png)
